molecular formula C14H18O4 B12111117 1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro-

1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro-

Cat. No.: B12111117
M. Wt: 250.29 g/mol
InChI Key: WSCUTAALOYMOGJ-UHFFFAOYSA-N
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Description

1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- is a complex organic compound with the molecular formula C12H16O4. . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- typically involves the cyclization of appropriate diols or polyols with dihalides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction conditions usually require an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- involves the formation of stable complexes with cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring. This complexation can facilitate the transport of cations across membranes or enhance the solubility of the cation in organic solvents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Benzotetraoxacyclododecin, 12-ethenyl-2,3,5,6,8,9-hexahydro- is unique due to the presence of the ethenyl group, which can participate in additional chemical reactions, providing more versatility in its applications .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

14-ethenyl-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene

InChI

InChI=1S/C14H18O4/c1-2-12-3-4-13-14(11-12)18-10-8-16-6-5-15-7-9-17-13/h2-4,11H,1,5-10H2

InChI Key

WSCUTAALOYMOGJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)OCCOCCOCCO2

Origin of Product

United States

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